
(5-Fluoro-2-methylpyridin-3-yl)methanol
Overview
Description
“(5-Fluoro-2-methylpyridin-3-yl)methanol” is a chemical compound with the empirical formula C7H8FNO . It has a molecular weight of 141.14 . This compound is usually available in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOCC1=CN=CC(F)=C1 . This indicates that the molecule consists of a pyridine ring with a fluoro group at the 5th position and a methyl group at the 2nd position. A methanol group is attached to the 3rd position of the pyridine ring . Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Catalysis and Reaction Mechanisms
- Base-Catalyzed H-D Exchange : A study by Kheifets et al. (2004) explores the effect of the structure of 1- and 3-methyl-5-fluoropyrimidin-4-ones on H-D exchange under base catalysis conditions. The research highlights the reactivity of hydrogen at position 6 of these compounds, where the 5-fluoro group significantly influences the acidity and, thus, the exchange rate. This study provides insights into the subtle electronic effects of the 5-fluoro and 2-methyl groups on pyridine derivatives (Kheifets, G. M., Gindin, V., & Moskvin, A. V., 2004).
Synthesis of Heterocyclic Compounds
- Microwave-Assisted Synthesis : Moreno-Fuquen et al. (2019) reported a catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement. This study demonstrates the versatility of fluorinated pyridine derivatives in facilitating the regioselective synthesis of complex heterocyclic structures, highlighting their role in efficient synthetic pathways (Moreno-Fuquen, R. et al., 2019).
Structural and Theoretical Studies
- Crystallographic and Conformational Analyses : Huang et al. (2021) conducted synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. The research focused on boric acid ester intermediates with benzene rings, providing valuable information on the molecular structures, electrostatic potential, and frontier molecular orbitals, further elucidating the physicochemical properties of these compounds. Such studies are crucial for understanding the interaction mechanisms and designing new materials (Huang, P.-Y. et al., 2021).
Medicinal Chemistry Applications
- Discovery of P2X7 Antagonist Clinical Candidate : Chrovian et al. (2018) developed a dipolar cycloaddition reaction to access novel P2X7 antagonists for potential treatment of mood disorders. The study exemplifies the application of fluorinated pyridine derivatives in the synthesis of bioactive molecules, underscoring their importance in drug discovery and development (Chrovian, C. et al., 2018).
Properties
IUPAC Name |
(5-fluoro-2-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASOFZLKOLSCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
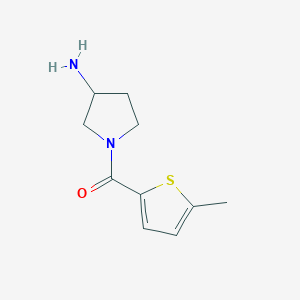

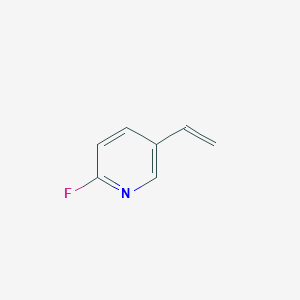
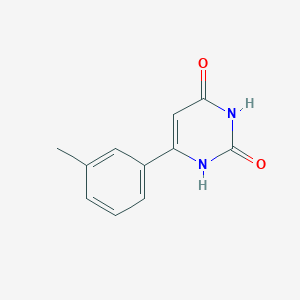

![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
amine](/img/structure/B1466086.png)
![1-[4-Chloro-3-(2,2,2-trifluoroethoxy)-phenyl]-piperazine](/img/structure/B1466087.png)
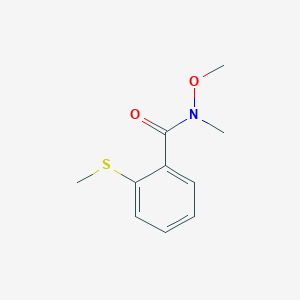
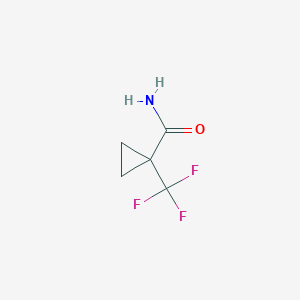
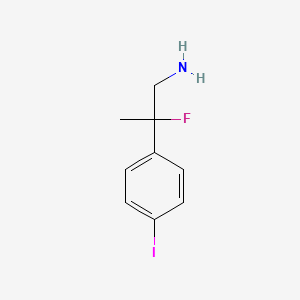
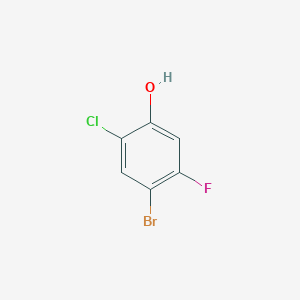
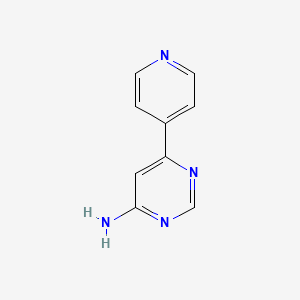
![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)
